molecular formula C19H24N4O4S B2754277 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 1448126-45-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2754277
CAS No.: 1448126-45-1
M. Wt: 404.49
InChI Key: GMJINWSIXPUUKM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

This compound is related to the synthesis of novel heterocyclic compounds, including pyrazoles, pyrimidines, and benzimidazoles. These compounds are obtained through intramolecular cyclization involving amines and enaminone compounds. Their structural diversity and potential biological activities make them subjects of interest in medicinal chemistry and drug development (Ho & Suen, 2013).

Cytotoxicity Relationship

Studies on derivatives similar to this compound have revealed their cytotoxic effects against various cancer cell lines. The cytotoxicity often correlates with the compound's structure-activity relationship, indicating potential as anticancer agents. For example, modifications to similar molecules have shown tumor specificity and apoptosis induction without affecting normal cells, suggesting a pathway for developing new anticancer drugs (Shi et al., 2018).

Molecular Interaction with Biological Targets

The compound's structure is pivotal for its interaction with specific biological targets, such as the CB1 cannabinoid receptor. Studies have focused on understanding these interactions at a molecular level, offering insights into the design of receptor-specific drugs. The conformational analysis and pharmacophore models developed from these studies contribute to the development of compounds with desired biological activities (Shim et al., 2002).

Conversions to Pyrazolo and Pyrimidine Rings

Research has also explored the conversion of related compounds into pyrazolo and pyrimidine derivatives, highlighting the versatility of these molecules in synthesizing complex heterocyclic structures. These transformations are crucial for generating new compounds with potential pharmacological activities (Wolf et al., 2005).

Antimicrobial and Antifungal Applications

Certain derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in the search for new therapeutic agents. The structure-activity relationship studies provide a foundation for designing compounds with enhanced biological properties (Devarasetty et al., 2019).

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-22-18(14-2-3-14)12-16(21-22)13-20-19(24)15-4-6-17(7-5-15)28(25,26)23-8-10-27-11-9-23/h4-7,12,14H,2-3,8-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJINWSIXPUUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.